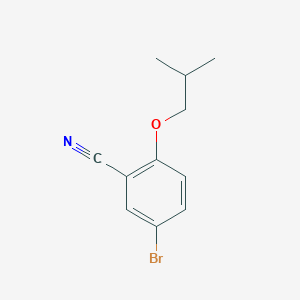

5-溴-2-异丁氧基苯甲腈

描述

5-Bromo-2-isobutoxybenzonitrile is an organic compound with the molecular formula C11H12BrNO . It has a molecular weight of 254.13 g/mol . The compound is characterized by its IUPAC name 5-bromo-2-(2-methylpropoxy)benzonitrile .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-isobutoxybenzonitrile is 1S/C11H12BrNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 . The compound has a canonical SMILES representation of CC©COC1=C(C=C(C=C1)Br)C#N .Physical and Chemical Properties Analysis

5-Bromo-2-isobutoxybenzonitrile has a molecular weight of 254.12 g/mol . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds .科学研究应用

合成和工业制备

5-溴-2-异丁氧基苯甲腈已通过涉及溴化、氰化和烷基化的过程从水杨醛合成。这种方法以其温和的反应条件、易操作性和相对较低的成本而闻名,适用于工业制备。最终产物的结构已通过1H核磁共振和质谱确认,确保了合成过程的准确性和可靠性(Meng Fan-hao, 2012)。

光化学研究

对类似化合物如5-溴-2-甲氧基苯甲腈进行了深入的光化学研究。使用密度泛函理论(DFT)进行的研究揭示了这些化合物的平衡几何结构、光谱性质和二次谐波产生应用的见解。这些研究对于理解这些化学品的非线性光学(NLO)性质至关重要,在各个科学领域具有重要意义(A. Kumar & R. Raman, 2017)。

除草剂抗性和解毒

研究还集中在与5-溴-2-异丁氧基苯甲腈密切相关的除草剂溴氰乐(3,5-二溴-4-羟基苯甲腈)上。一项研究表明,通过表达细菌解毒基因,在转基因植物中发展了对除草剂的抗性。这个基因编码一种特定的腈酶,将溴氰乐转化为一种较不具有害的代谢物,提供了通过基因修饰获得除草剂抗性的成功方法(D. Stalker, K. Mcbride, & L. D. Malyj, 1988)。

环境光解研究

已在各种条件下探索了相关卤代芳香族腈类除草剂的环境光解。这些研究对于理解这些化学品在环境中的行为和影响尤为重要,特别是在农业环境中。研究结果为了解这些除草剂的降解途径和潜在的环境影响提供了宝贵的见解(J. Kochany, G. G. Choudhry, & G. Webster, 1990)。

属性

IUPAC Name |

5-bromo-2-(2-methylpropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKIUYAOJQVFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

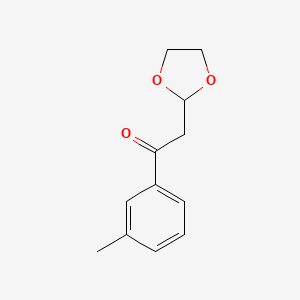

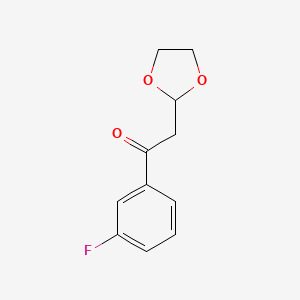

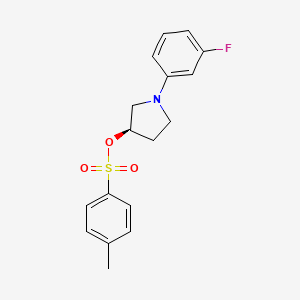

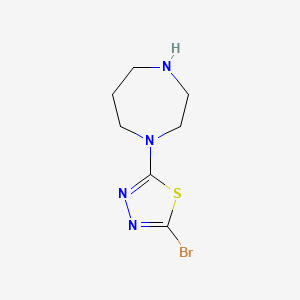

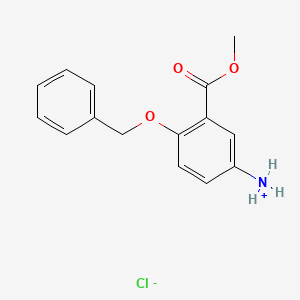

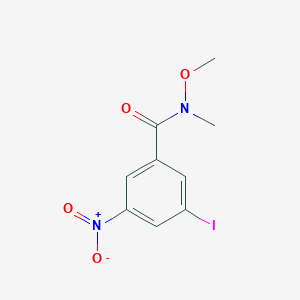

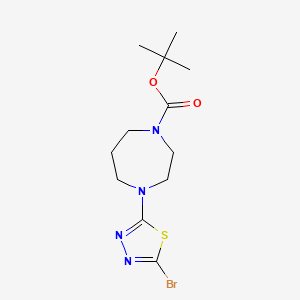

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-Bromo-2-isobutoxybenzonitrile in pharmaceutical chemistry?

A1: 5-Bromo-2-isobutoxybenzonitrile serves as a crucial building block in the synthesis of Febuxostat []. Febuxostat is a pharmaceutical drug utilized in the treatment of gout, a condition characterized by the buildup of uric acid in the body. This compound's importance lies in its role as a key intermediate in the multi-step synthesis of Febuxostat.

Q2: What are the advantages of the reported synthetic route for 5-Bromo-2-isobutoxybenzonitrile?

A2: The research highlights a three-step synthesis of 5-Bromo-2-isobutoxybenzonitrile starting from salicylaldehyde. This method is deemed advantageous due to its mild reaction conditions, ease of operation, and relatively low cost []. These factors contribute to its suitability for industrial-scale production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B1400184.png)

![tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1400186.png)

![ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate](/img/structure/B1400196.png)

![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one](/img/structure/B1400198.png)